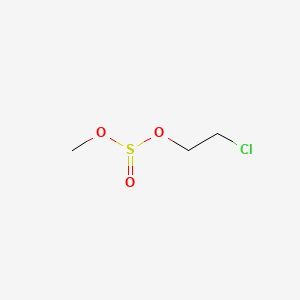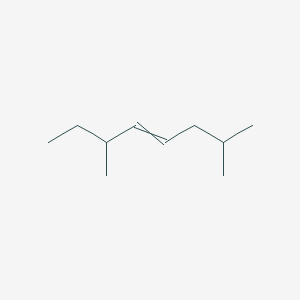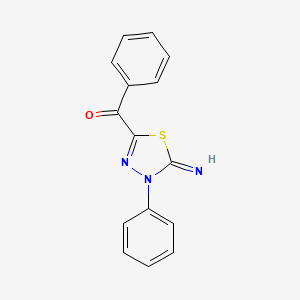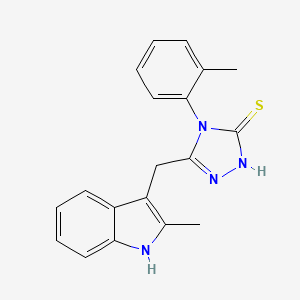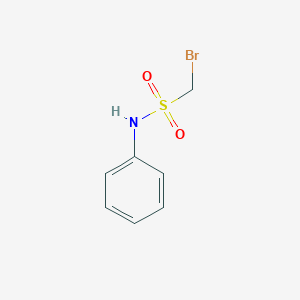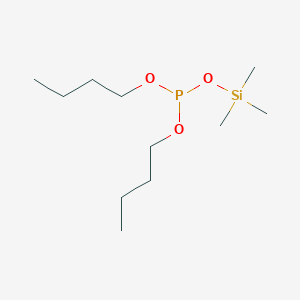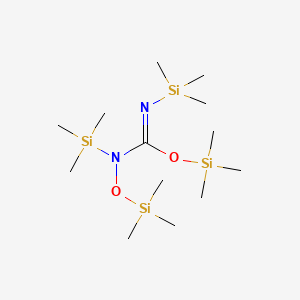
Carbamimidic acid, N,N'-bis(trimethylsilyl)-N-((trimethylsilyl)oxy)-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea is a silicon-containing organic compound. Compounds like this are often used in various chemical reactions due to their unique properties, such as stability and reactivity. The presence of trimethylsilyl groups can influence the compound’s behavior in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea typically involves the reaction of isourea derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are usually produced in batch processes under controlled conditions to ensure high purity and yield. The use of specialized equipment to handle reactive silicon-containing reagents is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-containing products.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve anhydrous solvents and controlled temperatures to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanols or siloxanes, while substitution reactions could produce a variety of functionalized silicon-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of silicon-based materials and coatings.
Wirkmechanismus
The mechanism by which 1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea exerts its effects involves the reactivity of the trimethylsilyl groups. These groups can participate in various chemical reactions, influencing the overall behavior of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A common reagent used in the synthesis of silicon-containing compounds.
Trimethylsilyl isocyanate: Another silicon-containing compound with similar reactivity.
Uniqueness
1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea is unique due to its multiple trimethylsilyl groups, which can enhance its reactivity and stability compared to other similar compounds. This makes it a valuable reagent in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
53460-67-6 |
|---|---|
Molekularformel |
C13H36N2O2Si4 |
Molekulargewicht |
364.78 g/mol |
IUPAC-Name |
trimethylsilyl N,N'-bis(trimethylsilyl)-N-trimethylsilyloxycarbamimidate |
InChI |
InChI=1S/C13H36N2O2Si4/c1-18(2,3)14-13(16-20(7,8)9)15(19(4,5)6)17-21(10,11)12/h1-12H3/b14-13- |
InChI-Schlüssel |
QFXGQVZXABEXJU-YPKPFQOOSA-N |
Isomerische SMILES |
C[Si](C)(C)/N=C(/N(O[Si](C)(C)C)[Si](C)(C)C)\O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)N=C(N(O[Si](C)(C)C)[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


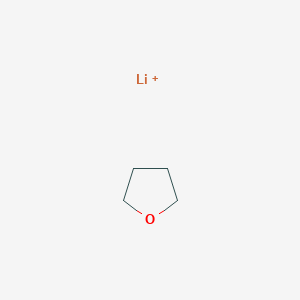
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
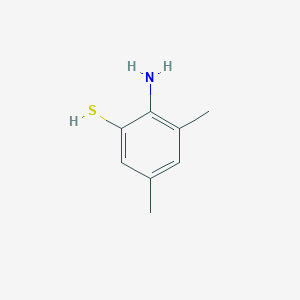
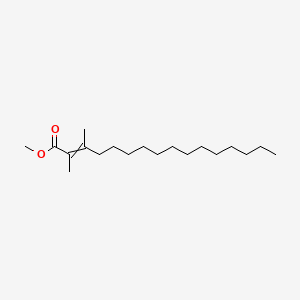
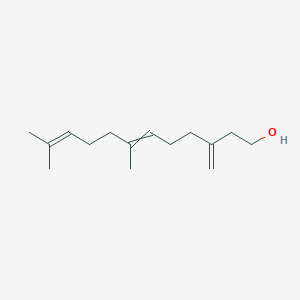
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
